molecular formula C12H12O3S B8423764 6-Hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

6-Hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester

Cat. No.: B8423764
M. Wt: 236.29 g/mol
InChI Key: GSVSVEZAIOMFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C12H12O3S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 6-(hydroxymethyl)-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C12H12O3S/c1-2-15-12(14)11-6-9-4-3-8(7-13)5-10(9)16-11/h3-6,13H,2,7H2,1H3

InChI Key

GSVSVEZAIOMFSL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester (6.40 g, 25.57 mmol) in 250 mL of anhydrous THF at 0° C. was slowly added BH3 (1.5M in THF, 80.0 mL, 120 mmol). The resulting mixture was allowed to stir at 0° C. for 30 min and at rt overnight. After cooling to 0° C., the reaction mixture was quenched with 1N HCl (30 mL). Additional 120 mL of water was added and THF was removed in vacuo. The solid formed was filtered and washed with 2×20 mL of water. After drying, 6-hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained as pale solid. 1H NMR (CDCl3, 200 MHz) δ 8.00 (s, 1H), 7.88-7.76 (m, 2H), 7.36 (d, J=9.4 Hz, 1H), 4.80 (s, 2H), 4.38 (q, J=7.0 Hz, 2H), 2.00 (brs, 1H), 1.39 (t, J=7.0 Hz, 3H). MS (EI): cal'd 237.0 (MH+), exp 237.1 (MH+).
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of benzo[b]thiophene-2,6-dicarboxylic acid 2-ethyl ester (332 mg, 1.32 mmol) in 5 mL of anhydrous THF at 0 degrees Celsius was slowly added BH3. The resulting mixture was allowed to stir at 0 degrees Celsius for 30 mins and at rt overnight. After cooling to 0 degrees Celsius, the reaction mixture was quenched with 1N HCl. Additional 120 mL of water was added and THF was removed in vacuo. The solid was filtered and washed with water. After drying, 6-hydroxymethyl-benzo[b]thiophene-2-carboxylic acid ethyl ester was obtained as pale solid (229 mg, 73.2%). MS: calc'd 237 (MH+), exp 237 (MH+). 1H NMR (CDCl3, 400 MHz), 8.04 (s, 1H), 7.88 (s, 1H), 7.85 (d, 1H, J=8.4 Hz), 7.40 (d, 1H, J=8.0 Hz), 4.42 (q, 2H, J=7.2 Hz), 1.43 (t, 3H, J=7.2 Hz).
Quantity
332 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
73.2%

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